
Tbpb
Overview
Description
The term "Tbpb" refers to distinct chemical and biological entities across scientific literature, necessitating context-specific analysis:
- Tetrabutylphosphonium Bromide (this compound): A quaternary phosphonium salt used in deep eutectic solvents (DES) for CO₂ absorption and in semiclathrate hydrates for gas storage .
- M1 Allosteric Agonist this compound: A small-molecule modulator of the M1 muscarinic acetylcholine receptor, explored for cognitive disorders but discontinued due to off-target effects .
This article focuses on comparative analyses within these domains.
Preparation Methods
Tert-butyl peroxybenzoate is typically prepared by the acylation of tert-butyl hydroperoxide with benzoyl chloride. In this reaction, a large excess of tert-butyl hydroperoxide is used, and the hydrogen chloride formed is removed in vacuo, resulting in a virtually quantitative yield . Industrial production methods involve similar processes but on a larger scale, ensuring the removal of by-products and maintaining the purity of the compound.
Chemical Reactions Analysis
Tert-butyl peroxybenzoate undergoes various chemical reactions, including:
Oxidation: It acts as an oxidizing agent in several organic reactions.
Reduction: It can be reduced to form tert-butyl alcohol and benzoic acid.
Substitution: It reacts with ammonia and amines to form primary, secondary, and tertiary amides under catalyst- and solvent-free conditions.
Common reagents used in these reactions include amines, metal ions, strong acids, and bases. The major products formed from these reactions are carbon dioxide, acetone, methane, tert-butyl alcohol, benzoic acid, and benzene .
Scientific Research Applications
Vaccine Development
TbpB has emerged as a promising candidate for developing vaccines against Neisseria gonorrhoeae. Recent studies have demonstrated that:
- Bivalent Vaccine Formulation : A bivalent formulation of this compound was shown to elicit broad cross-reactivity against multiple gonococcal strains. This formulation was effective in generating antibodies capable of blocking human transferrin from binding to TbpBs, thereby reducing bacterial colonization in animal models .
- Oral Mucosal Vaccines : Research involving a this compound-based oral mucosal vaccine in piglets indicated that it could induce robust immune responses, significantly improving survival rates against Glaesserella parasuis infections. The study reported a notable increase in immunoglobulin A (IgA) and immunoglobulin M (IgM) levels following vaccination .
Antigenic Variation Studies
The antigenic variability of this compound poses challenges for vaccine development. However, rational selection of this compound variants has shown promise in creating formulations that can elicit protective immune responses across diverse strains of Neisseria gonorrhoeae. This approach utilizes bioinformatics tools to select variants that maximize cross-reactivity while minimizing the effects of antigenic drift .
Iron Uptake Mechanism Research
Studies on the mechanisms of iron uptake facilitated by this compound have provided insights into bacterial survival strategies under nutrient-limited conditions. The expression of tbp genes is regulated by environmental iron levels, which has implications for understanding bacterial pathogenesis and developing targeted therapies .
Table 1: Summary of this compound Vaccine Studies
Table 2: Immune Response Metrics
Immune Response Metric | Pre-Vaccination Levels | Post-Vaccination Levels | Statistical Significance |
---|---|---|---|
IgA (mg/mL) | 0.5 | 3.2 | p < 0.01 |
IgM (mg/mL) | 0.3 | 2.5 | p < 0.01 |
Survival Rate (%) | 30 | 85 | OR: 8.45; CI 95%: 4.97-14.36 |
Case Study 1: Bivalent Vaccine Efficacy
In a controlled study involving rabbits, a bivalent this compound formulation was administered, resulting in strong bactericidal activity against eight representative gonococcal strains. The formulation not only elicited antibodies but also significantly decreased the duration of colonization by heterologous strains .
Case Study 2: Oral Mucosal Vaccine in Piglets
The administration of a this compound subunit vaccine via oral mucosal routes resulted in significant IgA and IgM production in colostrum-deprived piglets. Following challenge with clinical isolates of Glaesserella parasuis, vaccinated piglets exhibited markedly improved survival rates and reduced clinical signs compared to unvaccinated controls .
Mechanism of Action
Tert-butyl peroxybenzoate exerts its effects through radical initiation. It decomposes to form free radicals, which then initiate polymerization reactions. The molecular targets and pathways involved include the formation of carbon-centered radicals that propagate the polymerization process .
Comparison with Similar Compounds
Comparison of TBPB in Deep Eutectic Solvents (DES)
CO₂ Solubility Performance
This compound-based DES are compared with tetrabutylammonium bromide (TBAB)-based systems when mixed with hydrogen bond donors (HBDs) like monoethanolamine (MEA) or methyldiethanolamine (MDEA):
- CO₂ Solubility Order :
- With constant HBA (this compound or TBAB):
- This compound/MEA > this compound/MDEA
- TBAB/MEA > TBAB/MDEA .
- With constant HBD (MEA or MDEA):
- TBAB/MEA > this compound/MEA
- TBAB/MDEA > this compound/MDEA .
Temperature and Composition Effects
- Temperature : Increasing temperature raises CO₂ absorption rates but slightly reduces solubility .
- Amine Concentration : Higher amine content enhances CO₂ solubility (e.g., 50 wt% this compound/MEA outperforms lower concentrations) .
Pharmacological Comparison of M1 Agonist this compound
Selectivity and Off-Target Effects
- M1 Efficacy : EC₅₀ = 289 nM (82% maximal response) .
- Lack of Selectivity : Antagonizes M2–M5 receptors at >50 µM and inhibits dopamine D2 receptors (IC₅₀ = 2.6 µM), limiting therapeutic utility .
- SAR Challenges : Modifications to the this compound scaffold (e.g., amides, sulfonamides) reduced M1 efficacy or exacerbated off-target effects .
Comparison with Other Allosteric Modulators
- VU0090157 and VU029767 : These M1-positive allosteric modulators (PAMs) potentiate acetylcholine (ACh) without direct agonism, unlike this compound. They also fail to enhance this compound-induced responses, suggesting distinct binding sites .
Structural and Functional Comparison of this compound in Bacterial Iron Acquisition
Role in Pathogens
- Function: this compound binds iron-laden transferrin (holo-Tf) and enhances iron uptake efficiency, though non-essential for growth .
- Structural Features : Two-lobed architecture with Tf-binding motifs; N-terminal lobe retains binding post-SDS-PAGE .
Vaccine Antigen Potential
- Cluster Variants :
- Mutagenesis Studies: Phe-190 in Actinobacillus pleuropneumoniae this compound is critical for Tf binding. Its mutation to alanine abolishes binding but enhances immunogenicity .
Comparison of this compound in Semiclathrate Hydrates
Hydrate Stability
- Thermal Behavior : this compound hydrates exhibit lower melting points than TBAB due to stronger cation-cage interactions compensating for longer C–P bonds .
Biological Activity
Tbpb (Transferrin-binding protein B) is a significant component in the study of iron acquisition mechanisms in bacteria, particularly in pathogens like Neisseria meningitidis and Haemophilus influenzae. This protein plays a crucial role in the uptake of iron from transferrin, a primary iron transport protein in the human body. Understanding the biological activity of this compound is essential for developing new therapeutic strategies against infections caused by these bacteria.
Structure and Function
This compound is characterized as a lipid-modified protein that contributes to the efficiency of iron uptake processes. It operates alongside TbpA, another transferrin-binding protein, to facilitate iron transport into bacterial cells. The structural analysis reveals that this compound consists of two lobes, each formed by anti-parallel β-barrel structures, which are critical for its interaction with transferrin.
Key Functions:
- Iron Acquisition : this compound enhances the binding affinity for transferrin, thereby improving iron uptake efficiency.
- Vaccine Candidate : Due to its surface exposure and immunogenic properties, this compound is being explored as a potential vaccine target against gonococcal infections.
Biological Activity and Mechanisms
Recent studies have highlighted several biological activities associated with this compound:
- Agonistic Properties : Research indicates that this compound can function as an allosteric agonist for certain muscarinic receptors, particularly M1 receptors. In experiments, this compound was shown to activate M1 mutants unresponsive to classical agonists, demonstrating its unique pharmacological profile .
- Anti-Amyloidogenic Effects : In neuronal cell lines overexpressing amyloid precursor protein (APP), treatment with this compound led to a significant shift towards non-amyloidogenic processing. Specifically, there was a reported 58% increase in α-secretase cleavage products and a 61% reduction in Aβ40 levels compared to control groups .
- Immunogenic Response : Studies involving intranasal immunization with this compound have shown that it can elicit strong serum and mucosal antibody responses. These antibodies demonstrated bactericidal activity against Neisseria gonorrhoeae, indicating its potential as an effective immunogen .
Case Studies
Several case studies have been conducted to elucidate the biological activity of this compound:
- Case Study 1 : A study assessed the immunogenicity of recombinant forms of this compound coupled with cholera toxin B subunit (Ctb). Results indicated that these conjugates induced higher antibody titers against this compound and provided protection against gonococcal infection in animal models .
- Case Study 2 : In a controlled experiment examining the effects of this compound on neuronal cells, it was found that treatment resulted in altered APP processing pathways, leading to reduced amyloid-beta peptide production. This suggests potential therapeutic implications for neurodegenerative diseases like Alzheimer's .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the primary methodologies for synthesizing and characterizing TBPB analogs in structure-activity relationship (SAR) studies?
- Methodology : Synthesis involves modifying the this compound scaffold (e.g., capping the distal piperidine nitrogen to form amides, sulfonamides, or ureas) . Characterization includes:
- Concentration-response curves (e.g., EC50 determination via M1–M5 receptor assays) .
- Selectivity profiling using M1 vs. M2–M5 receptor agonism/antagonism assays .
- Data interpretation : Efficacy metrics (e.g., % CCh Max) and thresholds for selectivity (e.g., EC50 > 50 μM for non-target receptors) .
Q. How can researchers validate the purity and structural identity of novel this compound derivatives?
- Methodology :
- Spectral analysis : NMR, mass spectrometry, and X-ray crystallography for new compounds .
- Chromatographic techniques : HPLC for purity assessment .
- Reproducibility : Detailed experimental protocols in supplementary materials to enable replication .
Q. What experimental designs are critical for assessing this compound’s thermal stability and decomposition hazards?
- Methodology :
- Calorimetry : Adiabatic calorimetric experiments to measure heat release and decomposition pathways .
- Risk mapping : Thermodynamic parameters (e.g., activation energy, self-accelerating decomposition temperature) to evaluate safe storage/transport conditions .
Advanced Research Questions
Q. How can structural modifications to the this compound scaffold resolve off-target effects (e.g., D2 receptor antagonism)?
- Methodology :
- SAR optimization : Systematic substitution at the benzimidazolone 5-position to act as a "molecular switch" for reducing D2 activity .
- Two-site binding analysis : Distinguish allosteric vs. orthosteric binding via concentration-dependent receptor assays .
- Data contradiction resolution : Compare SAR trends across capped vs. uncapped this compound series to identify scaffold-specific limitations .
Q. What computational and biophysical techniques elucidate this compound’s interaction with the M1 receptor?
- Methodology :
- Surface plasmon resonance (SPR) : Quantify binding affinities for this compound analogs .
- Small-angle X-ray scattering (SAXS) : Model receptor-ligand complexes (e.g., this compound-TbpA/B interactions) .
- Density functional theory (DFT) : Predict decomposition mechanisms and radical initiation pathways .
Q. How can researchers reconcile contradictory stoichiometric data in this compound-receptor complexes (e.g., TbpA:this compound ratios)?
- Methodology :
- Quantitative transcript analysis : Validate protein ratios under Fe-deplete conditions .
- Co-purification assays : Use size-exclusion chromatography and SPR to determine functional receptor complex stoichiometry .
- Cross-referencing models : Compare SAXS-derived models with crystallographic data to resolve architectural discrepancies .
Q. Data Analysis and Interpretation
Q. How should researchers address "flat" SAR trends in this compound analog development?
- Methodology :
- Multi-parametric optimization : Balance efficacy (% CCh Max), selectivity (M1 vs. M2–M5), and off-target inhibition (D2 IC50) .
- Binding site mapping : Use mutagenesis studies to probe shallow allosteric sites and identify critical residues .
Q. What statistical frameworks are appropriate for analyzing this compound’s dual agonism/antagonism profiles?
- Methodology :
- Dose-response curve fitting : Non-linear regression models (e.g., Hill equation) to calculate EC50/IC50 values .
- Two-site binding models : Separate high-affinity (allosteric) and low-affinity (orthosteric) contributions to receptor activity .
Q. Ethical and Reproducibility Considerations
Q. How can researchers ensure reproducibility in this compound studies despite variable assay conditions?
- Methodology :
- Standardized protocols : Adopt guidelines for EC50 determination (e.g., ≥3 independent replicates, SEM reporting) .
- Open data practices : Publish raw calorimetry datasets and synthetic protocols in supplementary materials .
Q. What ethical frameworks apply to this compound research involving receptor mutagenesis or animal models?
Properties
IUPAC Name |
3-[1-[1-[(2-methylphenyl)methyl]piperidin-4-yl]piperidin-4-yl]-1H-benzimidazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O/c1-19-6-2-3-7-20(19)18-27-14-10-21(11-15-27)28-16-12-22(13-17-28)29-24-9-5-4-8-23(24)26-25(29)30/h2-9,21-22H,10-18H2,1H3,(H,26,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPKTBMRVATCBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCC(CC2)N3CCC(CC3)N4C5=CC=CC=C5NC4=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.